MK886 Sodium Exhibits ~19-Fold Greater Potency Than BAY X1005 as a FLAP Inhibitor
In a direct head-to-head comparison of FLAP inhibitors, MK886 was 19.3-fold more potent than BAY-X1005 as a FLAP inhibitor, and 19.6-fold more potent as an inhibitor of leukotriene C4 synthase (LTC4-S) . This conserved potency ratio across two distinct targets suggests functional homology in the inhibitor binding sites on FLAP and LTC4-S .
| Evidence Dimension | FLAP inhibition (via 5-LO metabolite biosynthesis in intact human PMNs) |
|---|---|
| Target Compound Data | IC50 = 0.044 µM |
| Comparator Or Baseline | BAY-X1005: IC50 = 0.85 µM |
| Quantified Difference | 19.3-fold more potent |
| Conditions | Intact human polymorphonuclear leukocytes (PMNs), 5-lipoxygenase metabolite biosynthesis |
Why This Matters
This direct potency comparison establishes MK886 as a benchmark FLAP inhibitor, ensuring that experimental results are not confounded by the lower activity of alternative compounds like BAY-X1005.
- [1] Sala, A., et al. (1997). Pharmacological modulation of human platelet leukotriene C4-synthase. Biochemical Pharmacology, 53(6), 905-908. View Source
